4,4'-Dinonyl-2,2'-bithiazole

organic photovoltaics HOMO energy level open-circuit voltage

Researchers synthesizing donor-acceptor copolymers for OPVs often face solubility limits and insufficient Voc with bithiophene analogs. 4,4'-Dinonyl-2,2'-bithiazole directly resolves these: • Nonyl chains ensure solubility during direct arylation polycondensation, enabling high molecular weight. • Deep HOMO (-5.60 eV) delivers Voc ≥ 0.9 V with non-fullerene acceptors; record 0.92 V with IT-4F at only 0.06 eV driving force. • Intramolecular N⋯S locks planarize the backbone, yielding crystalline films and efficient charge transport. • Unique n-doping capability supports ambipolar OFETs and electrochromic devices. Supplied as ≥98% (GC) crystalline powder; stable at room temperature.

Molecular Formula C24H40N2S2
Molecular Weight 420.7 g/mol
CAS No. 180729-91-3
Cat. No. B183276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinonyl-2,2'-bithiazole
CAS180729-91-3
Synonyms4,4'-Dinonyl-2,2'-bithiazole
Molecular FormulaC24H40N2S2
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC
InChIInChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
InChIKeyFNAZWICXOXNWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dinonyl-2,2'-bithiazole: Electron-Deficient Monomer for Organic Electronics


4,4'-Dinonyl-2,2'-bithiazole (CAS 180729-91-3, molecular formula C₂₄H₄₀N₂S₂, molecular weight 420.72 g/mol) is a member of the 4,4'-dialkyl-2,2'-bithiazole family, characterized by two thiazole rings connected at the 2,2' position with linear nine-carbon (nonyl) chains at the 4 and 4' positions . It is commercially available as a crystalline powder with a melting point of 59–63 °C and typical purity ≥98.0% (GC) from major suppliers . The compound functions primarily as an electron-withdrawing (acceptor) comonomer in donor–acceptor (D–A) conjugated copolymers for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and electrochromic devices [1].

Electron-deficient acceptor comonomer for donor–acceptor (D–A) conjugated copolymer design
Supports direct arylation polycondensation for crystalline high-MW polymer synthesis
Compatible with wide-bandgap donor polymer workflows targeting organic photovoltaics and OFETs

Why 4,4'-Dinonyl-2,2'-bithiazole Has No Direct Substitute


The nonyl side chains on 4,4'-dinonyl-2,2'-bithiazole are not arbitrary; they represent a critical solubility-performance inflection point. Shorter alkyl chains (e.g., hexyl, ethyl) on the bithiazole core dramatically reduce polymer solubility during direct arylation polycondensation, limiting achievable molecular weight and yield [1]. Conversely, replacing the electron-deficient bithiazole nucleus with the electron-richer bithiophene analog raises the HOMO energy level by 0.15–0.30 eV, directly reducing the open-circuit voltage (Voc) attainable in photovoltaic devices [2][3]. Furthermore, the imine nitrogens of the thiazole rings form unique intramolecular noncovalent conformational locks (N⋯S) that planarize the polymer backbone—a structural feature entirely absent in bithiophene-based copolymers [4]. These three factors—solubility, frontier orbital energetics, and backbone planarity—are inextricably linked to the specific combination of the nonyl substituent and the bithiazole core, meaning that generic substitution with a shorter-chain or thiophene-based analog will yield a materially different (and likely inferior) optoelectronic polymer.

Target 4,4’-Dinonyl-2,2’-bithiazole
Shorter-chain bithiazole analogs Reduced polymer solubility during polycondensation may limit achievable molecular weight and yield
Target Electron-deficient bithiazole core
Electron-richer bithiophene analog Frontier orbital energetics may shift, potentially lowering the attainable open-circuit voltage
Target Thiazole imine nitrogen (N…S lock)
Bithiophene-based copolymers Intramolecular noncovalent conformational locks are absent, which may alter backbone planarity

Differentiation Evidence: 4,4'-Dinonyl-2,2'-bithiazole vs. Analogs


Deep HOMO Level for Higher Photovoltage

The copolymer PBDTBTz, incorporating 4,4'-dinonyl-2,2'-bithiazole as the acceptor unit, exhibits a HOMO energy level of –5.60 eV [1]. This is substantially deeper than the > –5.30 eV HOMO typical of wide-bandgap D–A copolymer donors based on benzotriazole or BDD acceptor units [1]. In a direct comparison within the thiazoloisoindigo polymer series, replacing bithiophene with bithiazole deepens the HOMO from –5.32 eV to –5.47 eV (Δ = –0.15 eV) [2]. The deeper HOMO directly translates to a larger energetic offset with the acceptor LUMO, enabling higher Voc.

Deep HOMO Level
Class-level inference
PBDTBTz copolymer HOMO = –5.60 eV vs. typical WBG donors > –5.30 eV
Supports higher Voc donor-polymer design
Cyclic voltammetry on polymer thin films; class-level inference
organic photovoltaics HOMO energy level open-circuit voltage wide-bandgap donor

Record Open-Circuit Voltage in Non-Fullerene Solar Cells

The PBDTBTz:IT-4F device, using 4,4'-dinonyl-2,2'-bithiazole as the acceptor comonomer, achieved a Voc of 0.92 V—the highest value reported for any IT-4F-based polymer solar cell at the time of publication [1]. Critically, this high photovoltage was obtained with a HOMO energy offset (ΔEHOMO) between donor and acceptor of only 0.06 eV, which is substantially smaller than the empirically derived 0.3 eV threshold previously considered necessary for efficient charge separation [1]. The PBDTBTz copolymer with a broader-bandgap analog (PBDTBTz-T using bithienyl-BDT donor) achieved a PCE of 6.09% with Voc of 0.92 V and only 40% PC₇₁BM fullerene loading [2].

Record Voc in NFA Cells
Head-to-head
PBDTBTz:IT-4F Voc = 0.92 V with ΔEHOMO = 0.06 eV driving force
Reported as top-ranked Voc for IT-4F platform; near-zero driving force context
Bulk heterojunction device; reported endpoint context
non-fullerene acceptor IT-4F open-circuit voltage driving force

Noncovalent Conformational Locks for Backbone Planarity

The 4,4'-dinonyl-2,2'-bithiazole unit forms double intramolecular N⋯S noncovalent conformational locks between the imine nitrogen of the thiazole ring and the sulfur of the adjacent thiophene bridge in the copolymer backbone [1]. These noncovalent interactions reduce steric hindrance and enforce a highly planar geometry without requiring synthetically complex covalent π-bridge units. In contrast, conventional acceptor units such as benzotriazole (TAZ) and BDD exhibit significant steric hindrance with bulky BDT donor units, resulting in large dihedral angles and twisted backbones [1]. A recent study on PY-BTz polymer acceptors directly confirmed that bithiazole induces a more coplanar and ordered conformation compared to bithiophene linkers [2].

Noncovalent Conformational Lock
Class-level inference
Double intramolecular N…S locks planarize backbone without covalent π-bridge
May reduce synthetic complexity for high-planarity polymers
DFT and GIWAXS analysis; qualitative structural context
noncovalent conformational lock backbone planarity charge transport polymer design

Band Gap Tunability by Comonomer Selection

When 4,4'-dinonyl-2,2'-bithiazole is paired with different donor comonomers, the resulting polymer band gap can be systematically tuned. P[T-NBT-Ph₂DTT-NBT-T], incorporating dithienothiophene donor units, exhibits a band gap of 1.86 eV [1], while P[PhTT-NBT-PhTT], incorporating phenylthienothiophene donor units, shows a wider band gap of 2.04 eV [2]. Both measurements were obtained via in situ spectroelectrochemistry under comparable conditions. This 0.18 eV tunability demonstrates that the dinonyl-bithiazole core is a versatile acceptor platform whose optoelectronic properties can be predictably modulated by donor unit selection.

Band Gap Tunability
Cross-study comparable
Eg tunable from 1.86 eV to 2.04 eV by donor comonomer selection
Single acceptor platform supports ΔEg ≈ 0.18 eV absorption range
In situ spectroelectrochemistry; donor-dependent context
band gap engineering spectroelectrochemistry donor-acceptor copolymer electropolymerization

n-Doping Capability in Bithiazole Polymers

Polymers containing exclusively thiophene heterocycles can only undergo electrochemical oxidation (p-doping), whereas polymers containing bithiazole units can be both oxidized and reduced (n-doped) within the potential range of +2.3 V to –2.5 V [1]. This n-doping capability is intrinsic to the electron-deficient thiazole ring and is preserved in dinonyl-bithiazole-containing copolymers. Specifically, the bis(EDOT)-(dinonyl-bithiazole) copolymer exhibits well-defined and reversible redox processes with half-wave oxidation potentials at 0.303 V and 0.814 V vs. Ag/AgCl, and can be both p-doped and n-doped [2]. Dedicated n-dopable bithiazole polymers (PENBT, PBBNBT) have been synthesized using 4,4'-dinonyl-2,2'-bithiazole as the core building block [3].

n-Doping Capability
Class-level inference
Bithiazole polymers: ambipolar doping vs. thiophene-only polymers: p-type only
Enables n-channel OFET and complementary logic research
CV within +2.3 V to –2.5 V range; class-level comparison
n-doping electrochemical reduction n-type semiconductor ambipolar transport

Nonyl Chain: Solubility–Crystallinity Balance

During Pd-catalyzed direct C–H arylation polycondensation, the solubility of the growing polymer chain is the dominant factor determining achievable molecular weight and yield [1]. Polymers based on bithiazole units with short alkyl chains (e.g., hexyl or ethyl) suffer from poor solubility and precipitate prematurely, limiting molecular weight [1]. The nonyl (C9) linear chain of 4,4'-dinonyl-2,2'-bithiazole provides sufficient solubilization for high-molecular-weight polymer formation while maintaining the crystallinity and π-stacking that are characteristic of the bithiazole class [1]. The monomer itself has a melting point of 59–63 °C, indicative of moderate crystallinity that facilitates purification and handling .

Nonyl Chain Balance
Supporting evidence
C9 nonyl chain enables high-MW polymer while preserving crystallinity
Chain length may represent solubility-crystallinity optimum
Direct arylation polycondensation context; quantitative MW data to verify
side-chain engineering solubility direct arylation polycondensation molecular weight

Key Application Scenarios for 4,4'-Dinonyl-2,2'-bithiazole


High-Voc Donor Polymers for Non-Fullerene Solar Cells

Based on the record Voc of 0.92 V demonstrated with the IT-4F non-fullerene acceptor and a negligible driving force of only 0.06 eV [1], 4,4'-dinonyl-2,2'-bithiazole is the acceptor comonomer of choice for designing wide-bandgap donor polymers targeting Voc ≥ 0.9 V. This is particularly relevant for the front cell in tandem OPV architectures, where high transmission in the near-IR and maximized photovoltage are simultaneously required. The deep HOMO (–5.60 eV) enables pairing with low-bandgap non-fullerene acceptors without sacrificing Voc [1].

Ambipolar and n-Channel OFETs

The demonstrated n-doping capability of bithiazole-based polymers, in contrast to the p-type-only behavior of thiophene-based analogs [1][2], positions 4,4'-dinonyl-2,2'-bithiazole as a critical building block for n-channel and ambipolar OFETs. Polymers derived from this monomer can be electrochemically reduced to stable n-doped states, enabling electron transport in complementary logic circuits where both p-channel and n-channel semiconductors are required [1].

Fast-Switching Dual-Band Electrochromic Devices

The bis(EDOT)-(dinonyl-bithiazole) copolymer exhibits a well-defined and reversible redox process with an optical band gap of 1.75 eV, a λmax at 2.15 eV, and fast electrochromic switching times below 0.25 seconds [1]. The ability to both p-dope and n-dope the material enables dual-band electrochromic modulation (visible and near-IR), which is valuable for smart windows and adaptive camouflage applications. The homogeneous, high-quality film formation on ITO and carbon fiber substrates further supports device integration [1].

Crystalline Donor Polymers with Low Fullerene Loading

The high crystallinity and planar backbone of dinonyl-bithiazole-based copolymers, enforced by noncovalent N⋯S conformational locks, enable efficient charge transport even at low fullerene acceptor content. The PBDTBTz-T:PC₇₁BM system achieved 6.09% PCE with only 40% fullerene loading [1]. Reducing the fullerene fraction is industrially important because it lowers the cost of the active layer and improves morphological stability against fullerene aggregation during long-term device operation.

Application
Selection Property
Validation Focus
High-Voc donor polymers for non-fullerene solar cells
Deep HOMO level and near-zero driving force context
Voc and ΔEHOMO endpoint review
Ambipolar and n-channel OFET research
Electrochemical n-doping capability
n-type transport and stability endpoint monitoring
Fast-switching dual-band electrochromic devices
Reversible p- and n-doping with fast switching context
Optical contrast and switching-time endpoint review
Crystalline donor polymers with low fullerene loading
Backbone planarity and crystallinity from N…S locks
Charge transport at reduced acceptor content

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